Val-Cit

Übersicht

Beschreibung

Synthesis Analysis

Val-Cit is used in the synthesis of ADCs . The synthesis process involves the conjugation of the cytotoxic drug to the antibody through the Val-Cit linker . The stability of the Val-Cit motif in the synthesis process can be affected by the linker structure and the attachment point .

Molecular Structure Analysis

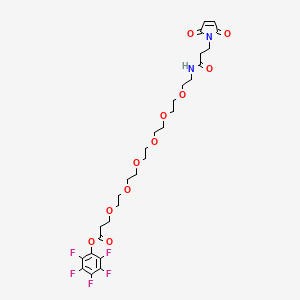

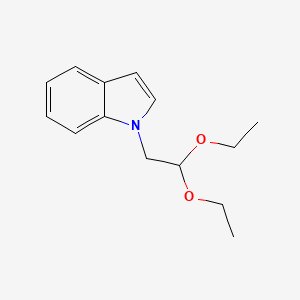

The molecular weight of Val-Cit is 601.704 and its chemical formula is C11H22N4O4 . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Chemical Reactions Analysis

The stability of Val-Cit in systemic circulation and the rate of their intracellular processing within target cancer cells are among the key factors determining the efficacy of ADCs . The stability of the Val-Cit motif is known to be affected by linker structure (including PEGylation pattern) and attachment point .

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates (ADCs)

Val-Cit is commonly used in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a novel class of drug delivery systems that connect therapeutic antibodies and highly potent antitumor drug molecules via a chemical linker . The linker component is crucial as its chemical and physicochemical properties affect ADC potency, in vivo stability, and tolerability .

Enhancing In Vivo Stability

Val-Cit linkers are stable in human circulation but are immediately cleaved by lysosomal enzymes inside target tumor cells . This feature enables pinpoint delivery and intracellular release of toxic payloads . However, Val-Cit is unstable in mouse plasma because of the carboxylesterase Ces1c . To overcome this, researchers are developing branched cleavable linkers for installing multiple drugs .

Cathepsin B Cleavable Linkers

Val-Cit is a cathepsin B cleavable linker . Cathepsin B is a lysosomal cysteine protease that is highly up-regulated in malignant cells, making it attractive for pro-drug activation . Cathepsin B can recognize and cleave specific dipeptide sequences, and Val-Cit has shown the most potential in being recognized by the protease and stable in human and mouse serum .

Plasma Stability and Release Behavior

Val-Cit dipeptide is one of the most commonly used cleavable linkers in ADCs due to its overall good plasma stability, release behavior, and chemical tractability . It shows greater systemic stability with rapid enzymatic drug release in the target cell .

Clinical Applications

Val-Cit has been utilized in ADCs clinically, which displays an excellent balance between plasma stability and intracellular protease cleavage . Two approved ADC drugs (ADCETRIS and POLIVY) have adapted the same linker construct mc-VC-PABC, containing a maleimidocaproyl spacer, the standard Val-Cit dipeptide sequence as cathepsin substrate, and a PABC self-immolative spacer .

Future Research Directions

The use of Val-Cit linkers has been widespread among enzymatically cleavable linkers in ADC design . About 20% of ADCs that entered clinical trials are equipped with a Val-Cit linker to control drug release . This indicates the potential for further research and development in this area.

Wirkmechanismus

Target of Action

Val-Cit, also known as Valine-Citrulline, is primarily used in the construction of Antibody-Drug Conjugates (ADCs). The primary targets of Val-Cit based ADCs are specific antigens present on the surface of cancer cells . The antibody portion of the ADC selectively recognizes and binds to these antigens .

Mode of Action

Once the antibody portion of the ADC binds to the target antigen, the ADC is internalized by the cancer cell . This internalization is followed by the release of the cytotoxic payload inside the cell . The Val-Cit dipeptide motif in the linker is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . This enzymatic action cleaves the linker, releasing the cytotoxic payload .

Biochemical Pathways

The released payload, often a compound like Monomethyl Auristatin E (MMAE), exerts its cytotoxic effects by inhibiting cell division. MMAE inhibits cell division by blocking the polymerization of tubulin , a key protein involved in the formation of the mitotic spindle necessary for cell division. This blockage leads to cell cycle arrest and ultimately, cell death .

Pharmacokinetics

The pharmacokinetics of Val-Cit based ADCs involve absorption, distribution, metabolism, and excretion (ADME). The ADC is administered intravenously, ensuring 100% bioavailability. It is then distributed throughout the body, binding to target antigens on cancer cells. The ADC is internalized by the cancer cell and the payload is released upon cleavage of the Val-Cit linker . The cytotoxic payload is then metabolized and eventually excreted .

Result of Action

The result of the action of Val-Cit based ADCs is the selective killing of cancer cells. By delivering a cytotoxic payload directly to cancer cells, these ADCs can effectively kill cancer cells while minimizing damage to healthy cells . This targeted approach can lead to a significant inhibition of tumor growth .

Action Environment

The action, efficacy, and stability of Val-Cit based ADCs can be influenced by several environmental factors. For instance, the expression level of the target antigen on the cancer cell surface can impact the ADC’s ability to bind and be internalized . Additionally, the presence of extracellular enzymes can lead to premature cleavage of the linker and systemic release of the cytotoxic payload . This can reduce the therapeutic index of the ADC by causing off-target toxicities . Therefore, the tumor microenvironment and the systemic environment in the body play crucial roles in the action of Val-Cit based ADCs.

Safety and Hazards

Val-Cit is classified as a toxic substance. It is suspected of causing genetic defects and damaging the unborn child. It also causes damage to the lungs, liver, hematological system, and peripheral nerves through prolonged or repeated exposure . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Zukünftige Richtungen

The future of Val-Cit and ADCs lies in overcoming current challenges such as identifying suitable target antigens, enhancing antibodies, linkers, and payloads, and managing resistance mechanisms and side effects . The development of site-specific conjugation methodologies for constructing homogeneous ADCs is a promising path to improving ADC design .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4/c1-6(2)8(12)9(16)15-7(10(17)18)4-3-5-14-11(13)19/h6-8H,3-5,12H2,1-2H3,(H,15,16)(H,17,18)(H3,13,14,19)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGWFDNPHKLBBV-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315356 | |

| Record name | L-Valyl-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Val-Cit | |

CAS RN |

159858-33-0 | |

| Record name | L-Valyl-L-citrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159858-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valyl-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the Val-Cit linker contribute to the selective release of cytotoxic payloads in ADCs?

A1: The Val-Cit dipeptide acts as a substrate for specific proteases, primarily Cathepsin B, found in high concentrations within the lysosomes of cells [, , ]. Upon ADC internalization into target cells via receptor-mediated endocytosis, the Val-Cit linker is cleaved by Cathepsin B in the acidic lysosomal environment [, , ]. This cleavage releases the cytotoxic payload, enabling it to exert its anti-cancer effects [, ].

Q2: Are there alternative dipeptide linkers besides Val-Cit used in ADCs?

A2: Yes, researchers are exploring alternative dipeptides, such as Val-Ala, to modulate the in vivo stability and anticancer activity of ADCs [, ]. Some studies have compared L-amino acid dipeptide linkers with D-amino acid counterparts (e.g., D-Ala-D-Ala) and non-cleavable linkers, observing differences in lysosomal processing rates and cytotoxic potencies [].

Q3: Does the location of the drug on the antibody affect its release rate?

A3: Research suggests that for ADCs using the Val-Cit-Monomethyl Auristatin E (vc-MMAE) linker-drug conjugated at reduced disulfide bonds, the drug release rate is independent of its location on the antibody []. This is likely because the Cathepsin B cleavage sites remain sufficiently exposed regardless of the drug's position.

Q4: What happens to the cleaved drug after its release within the lysosome?

A4: Following Val-Cit cleavage by Cathepsin B, the released cytotoxic payload can then diffuse out of the lysosome and into the cytoplasm. Depending on the specific drug, it can then interact with its intracellular target to exert its anti-cancer effects, such as inhibiting tubulin polymerization in the case of Monomethyl Auristatin E (MMAE) [, , ].

Q5: What is the molecular formula and weight of Val-Cit?

A5: As a dipeptide, Val-Cit itself does not have a single defined molecular formula or weight. Its structure incorporates the amino acids Valine and Citrulline. The specific molecular formula and weight would depend on the linker and payload attached to the dipeptide and whether it exists as a free acid, salt, or a derivative.

Q6: How does the stability of the Val-Cit linker compare to other linkers used in ADCs?

A6: While the Val-Cit linker exhibits good stability in circulation [, ], researchers are actively developing linkers with enhanced stability profiles []. For instance, substituting the maleimidocaproyl group with a bromoacetamidocaproyl group has been shown to significantly increase the in vivo half-life of the drug linker [].

Q7: Can you provide an example of how the self-immolative spacer influences the properties of the conjugate?

A7: Studies on RGD-cryptophycin conjugates, where cryptophycin is linked to the cyclic peptide c(RGDfK) through a Val-Cit linker, revealed that the choice of the self-immolative spacer significantly affects the conjugate's stability in plasma [, ]. This highlights the importance of careful selection of the self-immolative moiety for optimizing conjugate stability.

Q8: How does modifying the structure of the linker, particularly around the Val-Cit motif, impact the ADC's efficacy?

A8: Modifications to the linker structure can significantly impact the ADC's efficacy. For example, incorporating hydrophilic macrocycles, like cyclodextrins or crown ethers, into the linker structure has been shown to enhance the in vivo performance of ADCs compared to traditional PEG-based linkers [].

Q9: Does incorporating hydrophilic elements like PEG always improve ADC properties?

A9: While PEGylation is commonly used to increase hydrophilicity, studies on site-specific ADCs targeting HER2 revealed that adding a PEG12 spacer did not always translate to improved overall ADC hydrophilicity or potency []. This emphasizes the need to carefully consider the specific linker design and its impact on the ADC's overall properties.

Q10: How does drug loading affect the pharmacokinetics of an ADC?

A11: Studies on an anti-CD30 ADC (cAC10-vcMMAE) showed a direct relationship between drug loading and clearance rate []. ADCs with higher drug loading cleared faster, indicating that drug loading is a crucial factor in determining ADC pharmacokinetic properties.

Q11: What are some examples of preclinical models used to evaluate the efficacy of Val-Cit containing ADCs?

A12: Researchers utilize various in vitro and in vivo models to assess ADC efficacy. These include cell-based assays to determine cytotoxic activity against cancer cell lines [, , ] and xenograft models in mice to evaluate tumor growth inhibition and survival benefits [, , , ].

Q12: Besides antibodies, what other targeting moieties are being explored for use with the Val-Cit linker?

A13: While antibodies are common, researchers are investigating alternative targeting ligands, such as peptides like GnRH-III and RGD, for targeted drug delivery using the Val-Cit linker [, , ]. These ligands can target specific receptors overexpressed on tumor cells, enhancing the selectivity and efficacy of the conjugated drugs.

Q13: What analytical techniques are commonly employed to characterize and quantify ADCs containing the Val-Cit linker?

A13: Commonly used techniques include:

- SDS-PAGE: To analyze the size and purity of ADCs [, , ].

- Mass Spectrometry: To determine the drug-to-antibody ratio (DAR) and identify different ADC species [, , ].

- Hydrophobic Interaction Chromatography (HIC): To separate and quantify ADC species with different drug loads [, ].

- ELISA: To assess drug-linker stability [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B3106584.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106645.png)

![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)

![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)

![1-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B3106683.png)